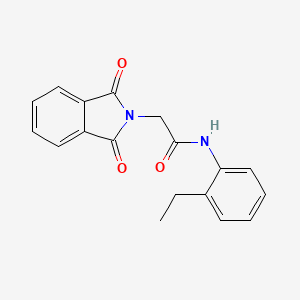

2-(1,3-dioxoisoindol-2-yl)-N-(2-ethylphenyl)acetamide

説明

2-(1,3-dioxoisoindol-2-yl)-N-(2-ethylphenyl)acetamide (CAS: 663169-01-5) is a synthetic acetamide derivative featuring a 1,3-dioxoisoindole (phthalimide) core linked to a 2-ethylphenyl group via an acetamide bridge . Its molecular formula is C₁₈H₁₆N₂O₃, with a molecular weight of 308.33 g/mol. The compound’s structure includes a planar phthalimide moiety, which is electron-deficient, and a substituted phenyl group that confers hydrophobic character.

特性

分子式 |

C18H16N2O3 |

|---|---|

分子量 |

308.3 g/mol |

IUPAC名 |

2-(1,3-dioxoisoindol-2-yl)-N-(2-ethylphenyl)acetamide |

InChI |

InChI=1S/C18H16N2O3/c1-2-12-7-3-6-10-15(12)19-16(21)11-20-17(22)13-8-4-5-9-14(13)18(20)23/h3-10H,2,11H2,1H3,(H,19,21) |

InChIキー |

WZCRHPVXCFVAMT-UHFFFAOYSA-N |

正規SMILES |

CCC1=CC=CC=C1NC(=O)CN2C(=O)C3=CC=CC=C3C2=O |

製品の起源 |

United States |

準備方法

合成ルートと反応条件

2-(1,3-ジオキソイソインドール-2-イル)-N-(2-エチルフェニル)アセトアミドの合成は、通常、無水フタル酸とグリシンを反応させてフタルイミドを生成することから始まります。この中間体は、特定の条件下で2-エチルフェニルアミンと反応させて最終生成物を得ます。反応条件には、ジクロロメタンやジメチルホルムアミドなどの有機溶媒の使用が含まれることが多く、反応は通常、完全な変換を確実にするために還流条件下で行われます。

工業的生産方法

工業的な環境では、この化合物の生産には、同様の合成ルートが採用されますが、より大規模に行われます。連続フロー反応器や自動システムの使用により、生産プロセスの効率と収率を向上させることができます。さらに、再結晶やクロマトグラフィーなどの精製技術を使用して、高純度の化合物を得ます。

化学反応の分析

反応の種類

2-(1,3-ジオキソイソインドール-2-イル)-N-(2-エチルフェニル)アセトアミドは、次のような様々な化学反応を起こすことができます。

酸化: 過マンガン酸カリウムや三酸化クロムなどの強力な酸化剤を使用して酸化できます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して還元反応を行うことができます。

置換: この化合物は、求核置換反応に関与することができます。この反応では、アセトアミド基が他の求核剤に置き換わります。

一般的な試薬と条件

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: 無水エーテル中の水素化リチウムアルミニウム。

置換: 塩基の存在下におけるアミンやチオールなどの求核剤。

生成される主な生成物

酸化: カルボン酸またはケトンの生成。

還元: アミンまたはアルコールの生成。

置換: 置換されたアセトアミドの生成。

科学的研究の応用

2-(1,3-ジオキソイソインドール-2-イル)-N-(2-エチルフェニル)アセトアミドは、科学研究においていくつかの応用があります。

化学: より複雑な分子の合成における構成要素として使用されます。

生物学: 抗菌性や抗癌性などの潜在的な生物活性について研究されています。

医学: 医薬中間体としての潜在的な用途について調査されています。

産業: 特殊化学品や材料の生産に使用されます。

作用機序

2-(1,3-ジオキソイソインドール-2-イル)-N-(2-エチルフェニル)アセトアミドの作用機序は、特定の分子標的との相互作用を伴います。この化合物は酵素や受容体に結合して、それらの活性を変化させ、様々な生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の用途と研究されている生物系によって異なります。

類似化合物との比較

N-(2-Ethylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide (CAS: 663169-01-5)

2-(1,3-dioxoisoindol-2-yl)-N-ethylacetamide (CAS: 74169-70-3)

- Structure : Simplifies the aryl group to an ethyl substituent.

- Molecular Weight : 232.23 g/mol.

2-(1,3-dioxoisoindol-2-yl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide (CAS: 510763-65-2)

N-(1,3-dioxoisoindol-2-yl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide (CAS: 458526-45-9)

- Structure: Introduces an ether-linked isopropylphenoxy group.

- Key Differences : The ether linkage increases flexibility and may improve metabolic stability compared to direct aryl substitution .

- Molecular Weight : 360.38 g/mol.

Physicochemical Properties Comparison

<sup>*</sup>LogP values estimated using fragment-based methods.

Patent and Application Landscape

- Benzothiazole Derivatives : Compounds like N-(6-trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide () highlight the therapeutic relevance of acetamide hybrids in oncology and inflammation .

生物活性

2-(1,3-dioxoisoindol-2-yl)-N-(2-ethylphenyl)acetamide is a synthetic compound belonging to the class of phthalimide derivatives. These compounds are noted for their diverse biological activities, making them subjects of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a phthalimide moiety linked to an acetamide group with a 2-ethylphenyl substitution. Its chemical formula is , and it has a molecular weight of approximately 298.34 g/mol. The structural characteristics contribute to its biological activity, particularly in enzyme inhibition and potential anticancer properties.

1. Enzyme Inhibition

Research indicates that derivatives of 2-(1,3-dioxoisoindol-2-yl)-N-(2-ethylphenyl)acetamide exhibit inhibitory effects on specific enzymes, notably lipoxygenases. These enzymes are involved in the metabolism of arachidonic acid, leading to the production of leukotrienes, which play a role in inflammatory responses.

Table 1: Enzyme Inhibition Data

2. Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity against breast cancer and leukemia cell lines.

Case Study: Cytotoxicity Evaluation

A study conducted by Aliabadi et al. evaluated the cytotoxic potency of several phthalimide derivatives, including 2-(1,3-dioxoisoindol-2-yl)-N-(2-ethylphenyl)acetamide. The results indicated that the compound significantly inhibited cell proliferation in MCF-7 (breast cancer) and HL-60 (leukemia) cell lines with IC50 values ranging from 10 to 20 µM.

The biological activity of 2-(1,3-dioxoisoindol-2-yl)-N-(2-ethylphenyl)acetamide is attributed to several mechanisms:

- Lipoxygenase Inhibition : By inhibiting lipoxygenase enzymes, the compound reduces the production of pro-inflammatory mediators.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。